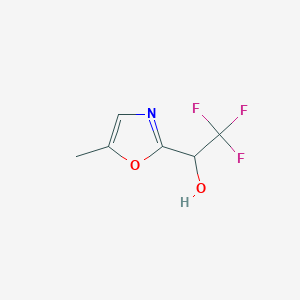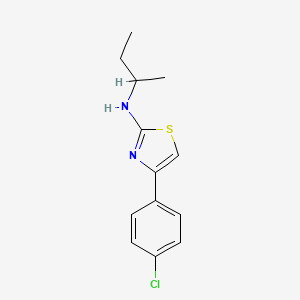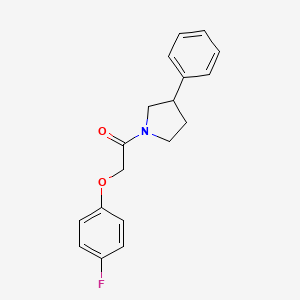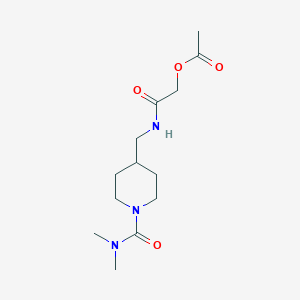
2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-(2-aminoethoxy)ethanol can react with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. Then the condensation of the obtained tert-butyl-(2-(2-hydroxy)ethyl)carbamate with 1-bromo-6-chlorohexane can be carried out in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate can be subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride” are not well-documented .科学的研究の応用
High-Performance Liquid Chromatography
- Chromatography and Mass Spectrometry : 2-(2-Chloro-6-methoxyphenyl)ethanamine hydrochloride is analyzed using high-performance liquid chromatography and mass spectrometry for detecting and quantifying substances in clinical toxicology testing (Poklis et al., 2013).
Metabolic Pathway Studies
- Rat Metabolism Study : This compound's metabolism in rats was explored, identifying several metabolites, providing insights into potential metabolic pathways (Kanamori et al., 2002).
- Human Cytochrome P450 Studies : Investigation into the metabolism of related compounds by human cytochromes P450, highlighting the enantioselective formation of metabolites, which is crucial in understanding drug interactions and effects (Hu & Kupfer, 2002).
Biocidal and Corrosion Inhibition
- Multifunctional Biocide : This compound demonstrates properties as a biocide with broad-spectrum activity and has applications in cooling water systems due to its biofilm and corrosion inhibition capabilities (Walter & Cooke, 1997).
Forensic Science Applications
- Identification in Forensic Analysis : The compound is relevant in forensic science for the identification and analysis of novel psychoactive substances, aiding in crime laboratory investigations (Lum et al., 2016).
Pharmaceutical Research
- Synthesis and Antiamoebic Activity : The synthesis and potential antiamoebic activity of derivatives of this compound have been explored, indicating its potential in pharmaceutical applications (Zaidi et al., 2015).
Environmental Impact Studies
- Environmental Degradation : Research into the environmental degradation and transformation of related compounds provides insights into their environmental impact and potential risks (Yim et al., 2008).
Chemical Synthesis
- Synthetic Applications : The compound has been used in various synthetic applications, including the synthesis of morpholine derivatives and exploration of their potential applications (Dean et al., 1982).
Neuropharmacology
- Comparative Neuropharmacology Studies : Investigations into the neuropharmacological effects of analogues of this compound in rats, contributing to a better understanding of its hallucinogenic properties and potential risks (Elmore et al., 2018).
Antimicrobial and Antidiabetic Studies
- Green Synthesized Schiff Bases : Research into the antimicrobial and antidiabetic properties of green synthesized Schiff bases derived from this compound, including applications as potential COVID-19 inhibitors (G et al., 2023).
Endocrine Disruption Research
- Impact on Endocrine Function : Studies on the endocrine-disrupting effects of methoxychlor, a related compound, have implications for understanding the impact of environmental pollutants on hormonal regulation (Bulger et al., 1985).
Drug Enforcement and Legal Aspects
- Controlled Substance Placement : The placement of related synthetic phenethylamines into Schedule I of the Controlled Substances Act, indicating the regulatory and legal implications of these compounds (Federal register, 2016).
Safety and Hazards
Safety and hazard information is crucial for handling and working with chemical compounds. For “2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride”, the safety information includes hazard statements such as “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" .
特性
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-9-4-2-3-8(10)7(9)5-6-11;/h2-4H,5-6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICAKSPDAPAHNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)


![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)
![Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2409882.png)


![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2409886.png)
